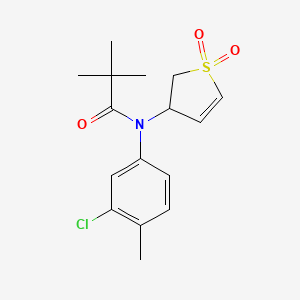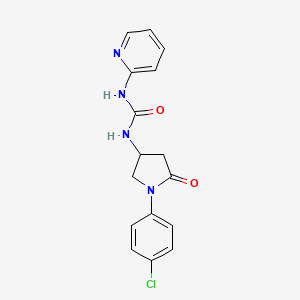
N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3-(4-methoxyphenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3-(4-methoxyphenyl)propanamide, also known as CEP-26401, is a chemical compound that has been extensively studied for its potential therapeutic applications. It was first synthesized by a team of researchers at Cephalon, Inc. in the early 2000s and has since been the subject of numerous scientific studies.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antioxidant Activities
Research on compounds with cyclopropane and imidazole functionalities, such as ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates, has shown notable antimicrobial and antioxidant activities. These compounds have demonstrated excellent antibacterial and antifungal properties, alongside profound antioxidant potential (K. Raghavendra et al., 2016). This suggests that N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3-(4-methoxyphenyl)propanamide could potentially be explored for its antimicrobial and antioxidant capabilities.
Anticancer Activity
Novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, which share a similar structural motif with the compound , have been synthesized and tested for their antioxidant and anticancer activities. Some derivatives were found to be significantly more potent than ascorbic acid in antioxidant activity and exhibited notable cytotoxicity against cancer cell lines, including glioblastoma U-87 (I. Tumosienė et al., 2020). This opens up avenues for investigating N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3-(4-methoxyphenyl)propanamide as a potential anticancer agent.
Anti-inflammatory Agents
Compounds with aminothiazole, thiazolylacetonitrile, and similar structures have been synthesized and evaluated for their anti-inflammatory properties. These studies reveal a potential for such compounds to act as anti-inflammatory agents, providing a foundation for further exploration of our compound of interest in this context (H. Thabet et al., 2011).
Molecular Docking Studies
The synthesis and biological evaluation of various compounds containing imidazole and other heterocyclic rings have been complemented by molecular docking studies. These studies aim to understand the interaction between these compounds and biological targets, suggesting a methodological approach that could be applied to study the interactions of N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3-(4-methoxyphenyl)propanamide with potential biological targets (O. Tsuge et al., 1983).
Applications in Material Science
Imidazolium-based ionic liquid (IL) monomers have been polymerized, creating materials with unique properties such as ionic responsiveness. This research into IL monomers and their applications in material science provides an insight into how the structural elements of N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3-(4-methoxyphenyl)propanamide could be leveraged in the development of new materials (K. Vijayakrishna et al., 2008).
Eigenschaften
IUPAC Name |
N-[2-(2-cyclopropylimidazol-1-yl)ethyl]-3-(4-methoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c1-23-16-7-2-14(3-8-16)4-9-17(22)19-10-12-21-13-11-20-18(21)15-5-6-15/h2-3,7-8,11,13,15H,4-6,9-10,12H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJOMCWIBQNWJIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NCCN2C=CN=C2C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3-(4-methoxyphenyl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-cyano-N-[(2,4-difluorophenyl)methyl]acetamide](/img/structure/B2915291.png)
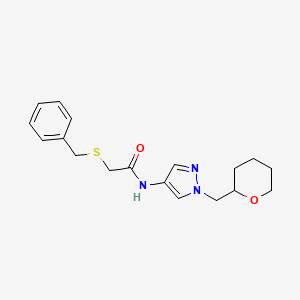
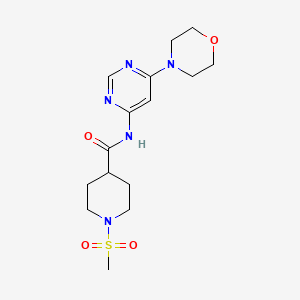
![Methyl 2-[2-[2-(4-methoxyanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2915299.png)
![N-(1H-indazol-6-yl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2915302.png)
![(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-(furan-2-ylmethyl)-5-(4-nitrophenyl)pyrrolidine-2,3-dione](/img/structure/B2915303.png)

![{2-Benzyl-8-oxa-2-azaspiro[4.5]decan-4-yl}methanamine](/img/structure/B2915305.png)

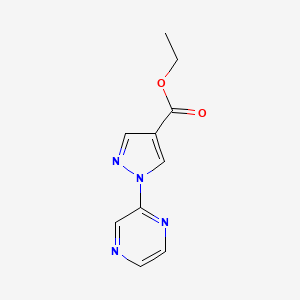

![Benzene, 1-nitro-3-[(2S,3R,5S,6R)-2,3,5,6-tetrafluorocyclohexyl]-, rel-](/img/structure/B2915311.png)
